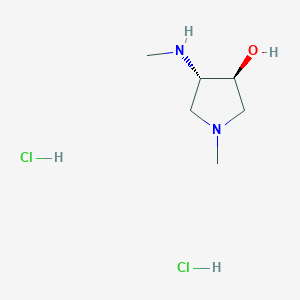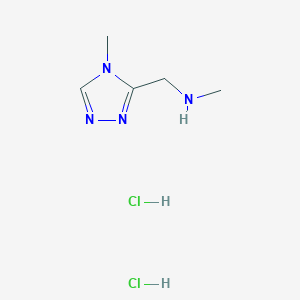
4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
説明
4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, also known as quinoline, is a heterocyclic organic compound with a broad range of applications in scientific research. It is a synthetic derivative of quinoline, a natural compound found in plants and animals. Quinoline hydrochloride is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs, including antimalarials, antitumor agents, and antihistamines.
科学的研究の応用
Synthesis and Functionalization
Redox-Triggered Switchable Synthesis : The switchable synthesis of 3,4-dihydroquinolin-2(1H)-ones, including 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, has been developed through a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy. This method allows for the creation of highly functionalized derivatives, demonstrating its utility in the concise synthesis of CYP11B2 inhibitors (Yang et al., 2020).
Acid Catalyzed Synthesis with Aromatic Aldehydes : The hydrochloride salt of related quinazoline derivatives can react with aromatic aldehydes under specific conditions, leading to the formation of tetracyclic dihydroquinazolines (Marinho & Proença, 2016).
Biological and Pharmacological Relevance
Enantiomerically Pure Derivatives for Pharmacological Use : Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, obtainable via specific synthetic methods, hold significant pharmacological importance (Harmata & Hong, 2007).
Anticancer and Antimicrobial Activities : Novel derivatives synthesized from 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride have shown promising results in anticancer activity against specific cell lines and potential antimicrobial properties (Talaat et al., 2022).
Chemical and Structural Analysis
Crystallographic Studies : Investigations into the crystal structure of related compounds have provided insights into the amino-imino tautomerism present in this class of compounds (Machado et al., 2015).
Molecular Orbital Studies : Studies focusing on the geometry of related quinoline compounds have revealed details about their hydrogen-bonding properties and flexibility, which could be relevant for enzyme binding in pharmaceutical applications (Hunt et al., 1980).
Additional Functional Applications
- Electrochemical Sensors for Drug Determination : Electrochemical methods for the analysis of 4-Aminoquinoline compounds, including 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, have been utilized for determining these drugs in biological and environmental samples. This demonstrates their importance in both pharmaceutical analysis and environmental monitoring (Matrouf et al., 2022).
特性
IUPAC Name |
4-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-7-5-9(12)11-8-4-2-1-3-6(7)8;/h1-4,7H,5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGYPPDNNUECPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride | |
CAS RN |
858783-30-9 | |
| Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)







![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)
amine hydrobromide](/img/structure/B3107423.png)
amine hydrobromide](/img/structure/B3107427.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)